

^1H NMR and ^{13}C NMR analysis of 2-Acetylpyridine

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Compound of Interest

Compound Name: 2-Acetylpyridine

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A Comprehensive Guide to the ^1H and ^{13}C NMR Analysis of **2-Acetylpyridine** for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectral data of **2-acetylpyridine** with related compounds, pyridine and acetophenone. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document outlines the experimental protocols for acquiring ^1H and ^{13}C NMR spectra and presents the data in clear, comparative tables.

Comparative NMR Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for **2-acetylpyridine**, pyridine, and acetophenone. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are given in Hertz (Hz).

Table 1: ^1H NMR Spectral Data Comparison

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2-Acetylpyridine	H-6	~8.68	Doublet	~4.8
	H-3	~8.01	Doublet	~7.8
	H-4	~7.85	Triplet of doublets	~7.7, 1.8
	H-5	~7.45	Doublet of doublets	~7.6, 4.9
	-CH ₃	~2.70	Singlet	-
Pyridine[1]	H-2, H-6	~8.61	Doublet	4.86
	H-4	~7.66	Triplet	7.66
	H-3, H-5	~7.28	Triplet	7.66
Acetophenone[2] [3]	H-2, H-6 (ortho)	~7.97	Multiplet	-
	H-4 (para)	~7.57	Multiplet	-
	H-3, H-5 (meta)	~7.47	Multiplet	-
	-CH ₃	~2.61	Singlet	-

Table 2: ¹³C NMR Spectral Data Comparison

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
2-Acetylpyridine	C=O	~200.0
C-2	~153.5	
C-6	~149.0	
C-4	~136.8	
C-3	~127.0	
C-5	~121.7	
-CH ₃	~26.0	
Pyridine ^[4]	C-2, C-6	~150.0
C-4	~136.0	
C-3, C-5	~124.0	
Acetophenone ^[3]	C=O	~198.2
C-1 (ipso)	~137.1	
C-4 (para)	~133.1	
C-2, C-6 (ortho)	~128.6	
C-3, C-5 (meta)	~128.3	
-CH ₃	~26.6	

Experimental Protocols

A standard and robust protocol for acquiring high-quality ¹H and ¹³C NMR spectra of **2-acetylpyridine** is detailed below.

I. Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 15-25 mg of high-purity **2-acetylpyridine** into a clean, dry vial.

- **Solvent Selection and Addition:** Add approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl_3), to the vial. CDCl_3 is a common choice for its ability to dissolve a wide range of organic compounds.
- **Dissolution:** Gently swirl the vial to ensure the complete dissolution of the sample.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
- **Capping and Labeling:** Securely cap the NMR tube and label it with the sample identification.

II. NMR Spectrometer Setup and Data Acquisition

- **Instrument Setup:**
 - Utilize a 400 MHz (or higher field) NMR spectrometer.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, which is indicated by sharp and symmetrical peaks.
- **^1H NMR Acquisition Parameters:**
 - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
 - **Spectral Width:** Approximately 12-15 ppm, centered around 6 ppm.
 - **Acquisition Time:** 2-4 seconds.
 - **Relaxation Delay:** 1-5 seconds.
 - **Number of Scans:** 16-64, depending on the sample concentration.
 - **Temperature:** 298 K (25 °C).
- **^{13}C NMR Acquisition Parameters:**

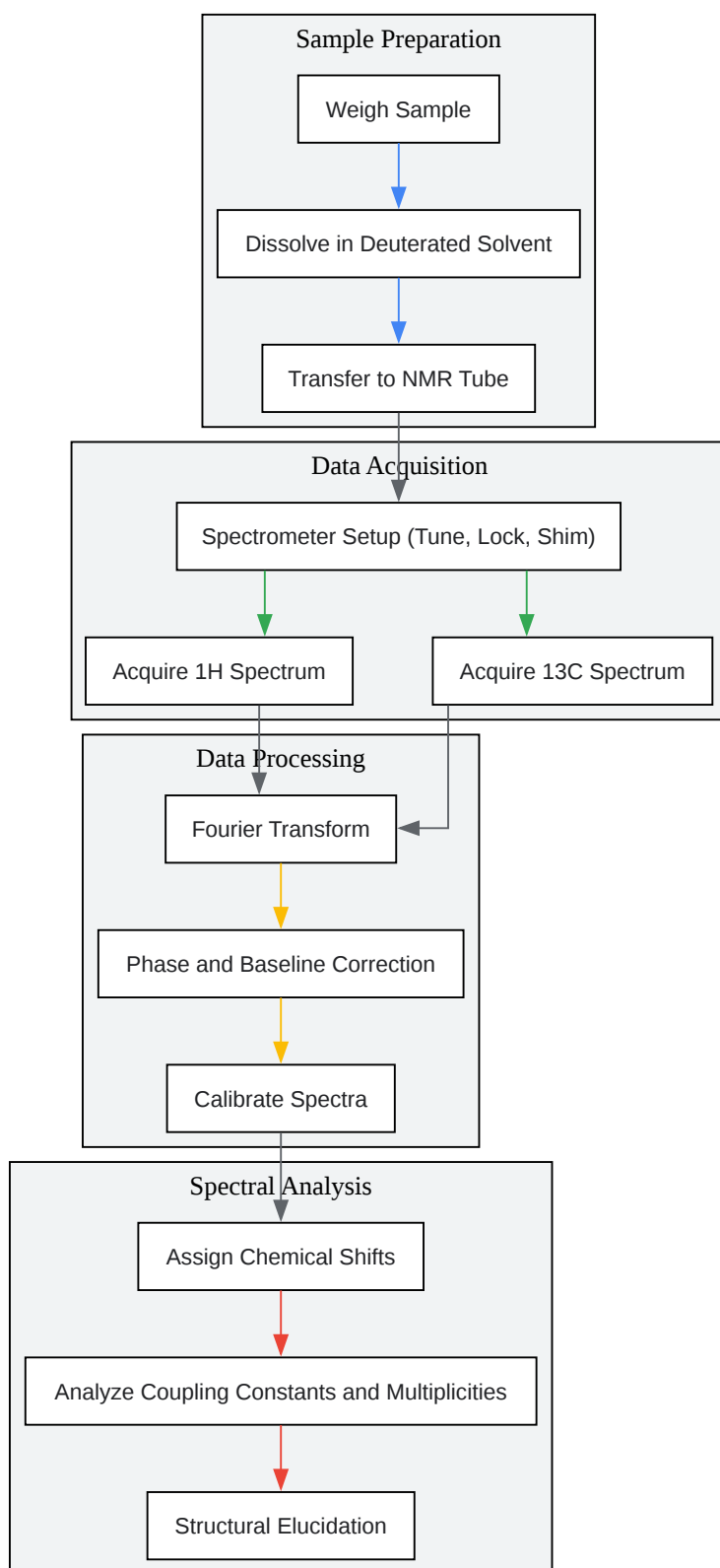
- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker instrument).
- Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, to account for the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Temperature: 298 K (25 °C).

III. Data Processing and Analysis

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for both ^1H and ^{13}C spectra.
- Phase Correction: Manually or automatically phase correct the resulting spectra.
- Baseline Correction: Perform baseline correction to ensure a flat baseline.
- Calibration: Calibrate the chemical shift scale using the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).
- Integration and Peak Picking: Integrate the signals in the ^1H spectrum to determine the relative number of protons. Pick the peaks in both spectra to determine their precise chemical shifts.
- Coupling Constant Measurement: For the ^1H spectrum, measure the coupling constants (J-values) from the splitting patterns of the signals.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and interpretation.



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Caption: Workflow for NMR spectral analysis of **2-Acetylpyridine**.

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